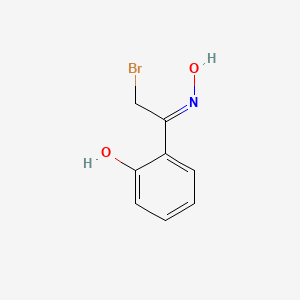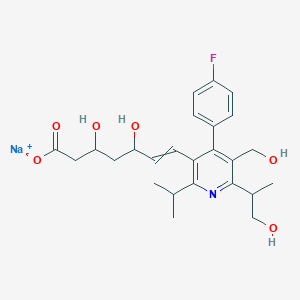
Desmethyl-Hydroxy-Cerivastatin-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl hydroxy cerivastatin sodium salt, also known as rosuvastatin sodium, is a drug used to lower cholesterol levels in patients with high cholesterol. It is a member of the statin drug class, which are drugs that inhibit the enzyme HMG-CoA reductase, which is responsible for the production of cholesterol in the liver. Rosuvastatin sodium is one of the most potent statin drugs and has been shown to reduce low-density lipoprotein (LDL) cholesterol levels by up to 50%. Additionally, it has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, which helps reduce the risk of cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Desmethyl-Hydroxy-Cerivastatin-Natriumsalz wird in der Proteomikforschung aufgrund seiner Rolle als biochemisches Werkzeug eingesetzt {svg_1}. Es unterstützt die Untersuchung der Proteinexpression, -modifikation und -interaktion, was für das Verständnis zellulärer Prozesse und Krankheitsmechanismen entscheidend ist.
Pharmakologie
In der Pharmakologie ist diese Verbindung ein Inhibitor der HMG-CoA-Reduktase {svg_2}. Es wird verwendet, um die Pharmakodynamik und Pharmakokinetik von Statinen zu verstehen, insbesondere ihre cholesterolsenkenden Wirkungen und potenziellen Nebenwirkungen wie Rhabdomyolyse {svg_3}.
Biochemie
Als kompetitiver Inhibitor der HMG-CoA-Reduktase ist this compound in biochemischen Assays zur Untersuchung von Cholesterinbiosynthesewegen von Bedeutung {svg_4}. Es trägt dazu bei, die molekularen Mechanismen aufzuklären, die Hypercholesterinämie zugrunde liegen.
Biotechnologie
In biotechnologischen Anwendungen wird diese Verbindung verwendet, um die genetische Veränderung der Statinproduktion und die Entwicklung neuer cholesterolsenkender Medikamente zu untersuchen {svg_5}. Es dient als Referenzverbindung für metabolische Ingenieursstudien.
Materialwissenschaften
Dieses Salz wird auch in den Materialwissenschaften für die Entwicklung von Arzneimittelabgabesystemen untersucht. Seine Eigenschaften werden untersucht, um Materialien zu entwickeln, die Statine effektiv an die Zielstelle im Körper transportieren können {svg_6}.
Umweltwissenschaften
In den Umweltwissenschaften liegt der Fokus auf den Umwelteinflüssen von Pharmazeutika. This compound wird auf seine biologische Abbaubarkeit und potenzielle Auswirkungen auf Ökosysteme untersucht {svg_7}.
Analytische Chemie
Schließlich wird es in der analytischen Chemie verwendet, um analytische Methoden für den Nachweis und die Quantifizierung von Statinen in biologischen Proben zu entwickeln und zu validieren. Dies ist entscheidend für die Medikamentenüberwachung und die Gewährleistung der Patientensicherheit {svg_8}.
Wirkmechanismus
Target of Action
The primary target of Desmethyl Hydroxy Cerivastatin Sodium Salt is the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Mode of Action
Desmethyl Hydroxy Cerivastatin Sodium Salt competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol in hepatic cells . This results in an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn triggers an increase in the number of LDL receptors on the cell surface . As a result, more LDL cholesterol is removed from the bloodstream, leading to a decrease in circulating LDL cholesterol levels .
Pharmacokinetics
Desmethyl Hydroxy Cerivastatin Sodium Salt is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The compound exhibits linear pharmacokinetics, with maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg . The mean absolute oral bioavailability of the compound is 60% due to presystemic first-pass effects . The compound is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .
Result of Action
The result of the action of Desmethyl Hydroxy Cerivastatin Sodium Salt is a decrease in cholesterol levels in hepatic cells and an increase in the hepatic uptake of LDL-cholesterol from the circulation . This leads to a decrease in circulating LDL cholesterol levels, which can reduce the risk of cardiovascular events .
Action Environment
The action of Desmethyl Hydroxy Cerivastatin Sodium Salt can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Desmethyl Hydroxy Cerivastatin Sodium Salt, like Cerivastatin, is a competitive inhibitor of HMG-CoA reductase . This interaction with the enzyme is crucial in its role in biochemical reactions. By inhibiting HMG-CoA reductase, Desmethyl Hydroxy Cerivastatin Sodium Salt prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol .
Cellular Effects
The primary cellular effect of Desmethyl Hydroxy Cerivastatin Sodium Salt is the reduction of cholesterol synthesis. This leads to a decrease in the level of cholesterol in hepatic cells, which in turn leads to an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Molecular Mechanism
The molecular mechanism of action of Desmethyl Hydroxy Cerivastatin Sodium Salt involves its binding to the active site of the HMG-CoA reductase enzyme, thereby inhibiting its function . This prevents the conversion of HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Metabolic Pathways
Desmethyl Hydroxy Cerivastatin Sodium Salt is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .
Eigenschaften
IUPAC Name |
sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMSULPGROFJPL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FNNaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
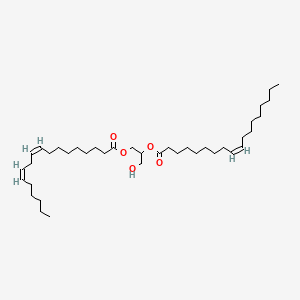
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
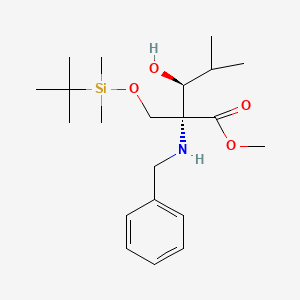
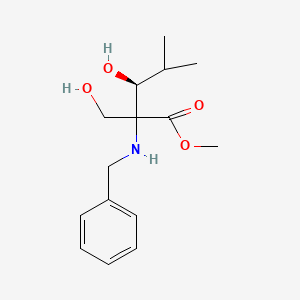

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)
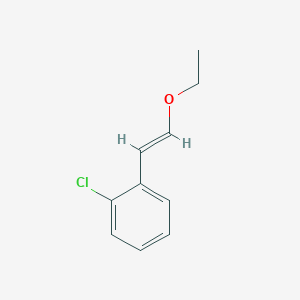

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
